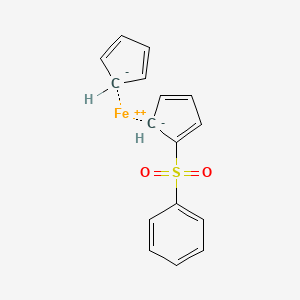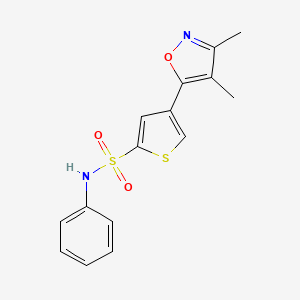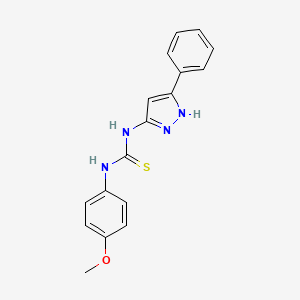
(Phenylsulfonyl)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylsulfonyl)ferrocene is an organometallic compound that features a ferrocene core with a phenylsulfonyl group attached to one of the cyclopentadienyl rings. Ferrocene itself is a well-known metallocene consisting of an iron atom sandwiched between two cyclopentadienyl rings. The addition of the phenylsulfonyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylsulfonyl)ferrocene typically involves the reaction of ferrocene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the phenylsulfonyl group is introduced to the cyclopentadienyl ring of ferrocene. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylsulfonyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferricenium ions.
Reduction: The phenylsulfonyl group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Ferricenium salts
Reduction: Reduced ferrocene derivatives
Substitution: Substituted ferrocene derivatives with various functional groups
Aplicaciones Científicas De Investigación
(Phenylsulfonyl)ferrocene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (Phenylsulfonyl)ferrocene involves its interaction with molecular targets through its ferrocene core and phenylsulfonyl group. The ferrocene core can undergo redox reactions, facilitating electron transfer processes. The phenylsulfonyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
(Methylsulfonyl)ferrocene: Similar structure with a methylsulfonyl group instead of a phenylsulfonyl group.
(Phenylsulfonyl)ruthenocene: Contains a ruthenium atom instead of iron.
(Phenylsulfonyl)cobaltocene: Contains a cobalt atom instead of iron.
Uniqueness: (Phenylsulfonyl)ferrocene is unique due to the combination of the ferrocene core and the phenylsulfonyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C16H14FeO2S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylsulfonylbenzene;iron(2+) |
InChI |
InChI=1S/C11H9O2S.C5H5.Fe/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/q2*-1;+2 |
Clave InChI |
CISFDAVDUMUNHE-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1S(=O)(=O)C2=CC=CC=C2.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12490027.png)
![N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12490031.png)
![N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490046.png)
![3-[(4-ethylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490048.png)
![2-Methyl-3-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B12490055.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12490069.png)

![N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490076.png)
![Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490084.png)
![N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B12490091.png)


![4-({4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B12490120.png)
![1,3-dimethyl-5-({[3-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490137.png)
